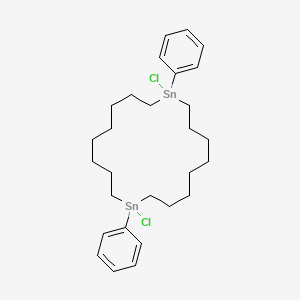
1,10-Dichloro-1,10-diphenyl-1,10-distannacyclooctadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,10-Dichloro-1,10-diphenyl-1,10-distannacyclooctadecane is a unique organotin compound characterized by its two tin atoms, each bonded to a chlorine atom and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,10-Dichloro-1,10-diphenyl-1,10-distannacyclooctadecane typically involves the reaction of dichlorodiphenylstannane with a suitable organic substrate under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used include toluene or hexane, and the reaction may require heating to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,10-Dichloro-1,10-diphenyl-1,10-distannacyclooctadecane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles, such as alkyl or aryl groups.
Oxidation: The tin atoms can be oxidized to higher oxidation states using oxidizing agents like hydrogen peroxide or halogens.
Reduction: The compound can be reduced to form different organotin species using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Reagents like Grignard reagents or organolithium compounds are commonly used.
Oxidation: Hydrogen peroxide, halogens, or other oxidizing agents.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various organotin compounds, while oxidation can produce tin oxides or other oxidized species.
Applications De Recherche Scientifique
1,10-Dichloro-1,10-diphenyl-1,10-distannacyclooctadecane has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other organotin compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1,10-Dichloro-1,10-diphenyl-1,10-distannacyclooctadecane involves its interaction with molecular targets, such as enzymes or cellular receptors. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, its organotin moiety can interact with biological membranes, affecting cell function and viability.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,10-Dichlorodecane: A simpler organochlorine compound with similar reactivity but lacking the tin atoms.
1,10-Phenanthroline: A nitrogen-containing heterocycle with coordination chemistry applications.
Dichloro(1,10-phenanthroline)palladium(II): A coordination complex with similar substitution and oxidation reactions.
Uniqueness
1,10-Dichloro-1,10-diphenyl-1,10-distannacyclooctadecane is unique due to its dual tin atoms and the ability to undergo a wide range of chemical reactions. Its applications in various fields, from materials science to medicine, highlight its versatility and importance in scientific research.
Propriétés
Numéro CAS |
94193-73-4 |
|---|---|
Formule moléculaire |
C28H42Cl2Sn2 |
Poids moléculaire |
687.0 g/mol |
Nom IUPAC |
1,10-dichloro-1,10-diphenyl-1,10-distannacyclooctadecane |
InChI |
InChI=1S/2C8H16.2C6H5.2ClH.2Sn/c2*1-3-5-7-8-6-4-2;2*1-2-4-6-5-3-1;;;;/h2*1-8H2;2*1-5H;2*1H;;/q;;;;;;2*+1/p-2 |
Clé InChI |
XNKIRTKTXDPBLB-UHFFFAOYSA-L |
SMILES canonique |
C1CCCC[Sn](CCCCCCCC[Sn](CCC1)(C2=CC=CC=C2)Cl)(C3=CC=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



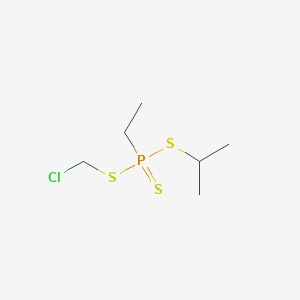
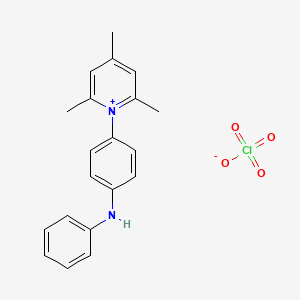
![[4-(2-Ethyl-1-benzofuran-3-carbonyl)-2,6-dimethylphenoxy]acetic acid](/img/structure/B14371432.png)

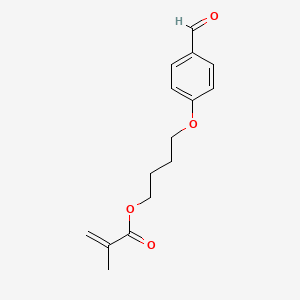
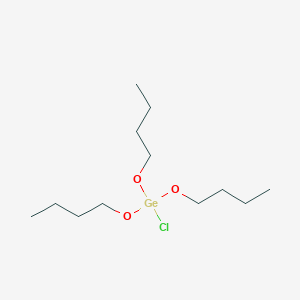

![4-[2-(4-Aminophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14371450.png)
![3-(4-Methoxyphenyl)-1-[4-(3-methylphenyl)piperazin-1-yl]butan-1-one](/img/structure/B14371453.png)
![2-Pentadecyl-3-[(pyridin-2-yl)sulfanyl]butanedinitrile](/img/structure/B14371459.png)

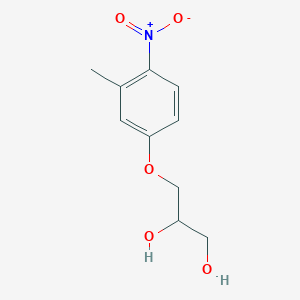
![3,3'-[(1E)-3-Acetyltriaz-1-ene-1,3-diyl]dibenzonitrile](/img/structure/B14371473.png)
